An In-depth Technical Guide to 4-Cyano-4'-octylbiphenyl (8CB) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Cyano-4'-octylbiphenyl (8CB) for Researchers and Drug Development Professionals
An overview of the synthesis, chemical structure, and physicochemical properties of the liquid crystal 4-Cyano-4'-octylbiphenyl (8CB), with an exploration of its applications in materials science and its potential relevance to the fields of biosensing and drug delivery.
Introduction
4-Cyano-4'-octylbiphenyl, commonly known as 8CB, is a well-studied organic compound belonging to the cyanobiphenyl family of liquid crystals.[1] Its defining characteristic is the presence of a rigid biphenyl core, a polar cyano (-C≡N) group at one end, and a flexible nonpolar octyl (-C8H17) alkyl chain at the other. This molecular structure imparts the amphiphilic nature that drives the formation of its mesophases.[1][2] This unique combination of properties makes 8CB a material of significant interest in the development of liquid crystal displays (LCDs) and as a model system for studying the physical chemistry of liquid crystals.[1] For researchers in materials science and drug development, an understanding of the synthesis, structure, and properties of 8CB can provide insights into molecular self-assembly and the design of novel material- and bio-interfaces.
Chemical Structure and Identification
The chemical structure of 4-Cyano-4'-octylbiphenyl consists of two benzene rings linked by a single bond. A cyano group is attached to the fourth carbon of one phenyl ring, and an octyl group is attached to the fourth carbon of the other phenyl ring.[1]
Table 1: Chemical Identifiers for 4-Cyano-4'-octylbiphenyl
| Identifier | Value |
| IUPAC Name | 4'-(octyl)-[1,1'-biphenyl]-4-carbonitrile |
| Synonyms | 8CB, 4'-n-octyl-4-cyanobiphenyl, K24 |
| CAS Number | 52709-84-9 |
| Molecular Formula | C21H25N |
| Molecular Weight | 291.44 g/mol [1] |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N[1] |
| InChI Key | CSQPODPWWMOTIY-UHFFFAOYSA-N[1] |
Physicochemical and Thermotropic Properties
8CB is a thermotropic liquid crystal, meaning its phase transitions are driven by changes in temperature. At room temperature, it exists as a white solid.[1] Upon heating, it transitions through a series of liquid crystalline phases before becoming an isotropic liquid. These distinct phases arise from the different degrees of orientational and positional ordering of the elongated 8CB molecules.
Table 2: Physicochemical and Thermotropic Properties of 4-Cyano-4'-octylbiphenyl
| Property | Value | Reference |
| Appearance | White or colorless solid | [1] |
| Boiling Point | 218 °C at 2 mmHg | [1] |
| Crystal to Smectic A Transition Temperature (T_Cr-SmA) | 21.5 °C (294.65 K) | [3] |
| Smectic A to Nematic Transition Temperature (T_SmA-N) | 33.5 °C (306.65 K) | [3] |
| Nematic to Isotropic Transition Temperature (T_N-I) | 40.5 °C (313.65 K) | [3] |
| Enthalpy of Cr-SmA Transition (ΔH_Cr-SmA) | 28.9 kJ/mol | |
| Enthalpy of SmA-N Transition (ΔH_SmA-N) | 0.29 kJ/mol | |
| Enthalpy of N-I Transition (ΔH_N-I) | 1.15 kJ/mol |
Note: Transition temperatures and enthalpies can vary slightly depending on the purity of the sample and the experimental conditions.
The phase transitions of 8CB can be visualized as a progression from a highly ordered crystalline state to a completely disordered isotropic liquid state.
Synthesis of 4-Cyano-4'-octylbiphenyl
The synthesis of 4-cyano-4'-octylbiphenyl can be achieved through a multi-step process, with the Suzuki coupling reaction being a common and efficient method for forming the central biphenyl core.[4][5] This palladium-catalyzed cross-coupling reaction offers high yields and tolerance to a wide range of functional groups.[4]
Experimental Protocol: Suzuki Coupling for 4-Alkyl-4'-cyanobiphenyls
This protocol provides a general framework for the synthesis of 4-alkyl-4'-cyanobiphenyls, which can be adapted for the specific synthesis of 8CB.
Materials:
-
4-Bromobenzonitrile
-
4-Octylphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate, potassium phosphate)[6]
-
Solvent (e.g., toluene, dimethoxyethane (DME), or a mixture with water)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol), 4-octylphenylboronic acid (1.2 mmol), and the palladium catalyst (e.g., 1-5 mol%).
-
Solvent and Base Addition: Add the chosen solvent (e.g., a 2:1 mixture of toluene and water) and the base (e.g., sodium carbonate, 2.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of synthesized 4-Cyano-4'-octylbiphenyl.
Table 3: Spectroscopic Data for 4-Cyano-4'-octylbiphenyl
| Technique | Key Peaks / Signals | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.6 (d), ~7.5 (d), ~7.3 (d), ~2.6 (t), ~1.6 (m), ~1.3 (m), ~0.9 (t) ppm | Aromatic protons, protons on the carbon adjacent to the biphenyl, and aliphatic protons of the octyl chain. |
| ¹³C NMR (CDCl₃) | δ ~210-220 (nitrile carbon), ~110-150 (aromatic carbons), ~10-40 (aliphatic carbons) ppm | Characteristic peaks for the nitrile, biphenyl, and octyl carbons. |
| FTIR | ~2225 cm⁻¹ | C≡N stretching vibration of the nitrile group.[7] |
| Mass Spectrometry | m/z 291 (M⁺) | Molecular ion peak corresponding to the molecular weight of 8CB. |
Safety and Handling
4-Cyano-4'-octylbiphenyl is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Applications and Relevance to Drug Development
While the primary application of 8CB is in liquid crystal displays, the unique properties of cyanobiphenyls and liquid crystals, in general, have garnered interest in the fields of biosensing and drug delivery.
Biosensing Applications
The orientation of liquid crystal molecules is highly sensitive to surface interactions. This property can be harnessed to develop label-free biosensors.[9][10] For instance, the binding of a biological analyte to a functionalized surface can disrupt the alignment of a thin film of a cyanobiphenyl liquid crystal, leading to a detectable optical signal.[11] This principle has been explored for the detection of proteins, enzymes, and other biomolecules.
Potential in Drug Delivery Systems
Lyotropic liquid crystals, which form in the presence of a solvent, are being extensively investigated as potential drug delivery systems.[12][13] These systems can encapsulate both hydrophilic and hydrophobic drug molecules and offer controlled release profiles.[13] Although thermotropic liquid crystals like 8CB are not directly used in these formulations, studying their phase behavior and self-assembly provides fundamental knowledge that is transferable to the design of lyotropic liquid crystal-based drug carriers. Furthermore, the interaction of liquid crystals with biological membranes is an area of active research, with implications for understanding drug permeation and cytotoxicity.[14]
Conclusion
4-Cyano-4'-octylbiphenyl is a versatile molecule with well-defined chemical and physical properties. Its importance extends from its established role in materials science to its emerging potential as a tool for studying and interacting with biological systems. For researchers and professionals in drug development, an understanding of the principles of molecular self-assembly and phase behavior, exemplified by 8CB, can inform the design of novel biosensors and advanced drug delivery platforms. Further research into the interactions of cyanobiphenyls with biological interfaces will be crucial in realizing their full potential in the life sciences.
References
- 1. Buy 4-Cyano-4'-octylbiphenyl | 52709-84-9 [smolecule.com]
- 2. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 3. ossila.com [ossila.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. State-of-the-Art Development in Liquid Crystal Biochemical Sensors | MDPI [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticle Interaction with Biological Membranes: Does Nanotechnology present a Janus Face? - PMC [pmc.ncbi.nlm.nih.gov]
